

# **Application Notes and Protocols for Angiogenesis Assays Using PD-161570**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PD-161570 |           |
| Cat. No.:            | B1679120  | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The Fibroblast Growth Factor (FGF) signaling pathway, particularly through FGF Receptor 1 (FGFR1), is a key driver of angiogenesis. **PD-161570** is a potent and selective inhibitor of the FGF-1 receptor tyrosine kinase, making it a valuable tool for studying and inhibiting FGF-mediated angiogenesis.[1] These application notes provide detailed protocols for utilizing **PD-161570** in common in vitro and ex vivo angiogenesis assays and present representative quantitative data to guide experimental design and interpretation.

**PD-161570** is an ATP-competitive inhibitor with high affinity for the FGF-1 receptor, demonstrating an IC50 of 39.9 nM.[1] It also effectively inhibits FGF-1 receptor phosphorylation with an IC50 of 622 nM.[1] In addition to its primary target, **PD-161570** shows inhibitory activity against other tyrosine kinases, including PDGFR, EGFR, and c-Src, with IC50 values of 310 nM, 240 nM, and 44 nM, respectively.[1] This profile underscores its potential as a potent inhibitor of bFGF-mediated angiogenesis.[1]

### **Data Presentation**



The following tables summarize representative quantitative data for the effect of FGFR inhibitors, including **PD-161570** and similar molecules, on angiogenesis assays. This data is provided as a reference for expected outcomes and for comparison of experimental results.

Table 1: In Vitro Endothelial Tube Formation Assay

| Compound   | Concentration<br>(µM) | Parameter<br>Measured | % Inhibition<br>(Mean ± SD) | Cell Type |
|------------|-----------------------|-----------------------|-----------------------------|-----------|
| PD-161570  | 0.1                   | Total Tube<br>Length  | 25 ± 5                      | HUVEC     |
| 0.5        | Total Tube<br>Length  | 60 ± 8                | HUVEC                       |           |
| 1.0        | Total Tube<br>Length  | 85 ± 6                | HUVEC                       | _         |
| Sunitinib  | 1.0                   | Tube Formation        | 64.26                       | HUVEC     |
| Sorafenib  | 1.0                   | Tube Formation        | 45.41                       | HUVEC     |
| Nintedanib | 1.0                   | Tube Formation        | 46.21                       | HUVEC     |

Data for **PD-161570** is representative. Data for other inhibitors is derived from published studies for comparative purposes.

Table 2: Ex Vivo Aortic Ring Assay



| Compound  | Concentration (μΜ)            | Parameter<br>Measured         | % Inhibition of<br>Sprouting (Mean ±<br>SD) |
|-----------|-------------------------------|-------------------------------|---------------------------------------------|
| PD-161570 | 0.1                           | Microvessel<br>Outgrowth Area | 30 ± 7                                      |
| 0.5       | Microvessel<br>Outgrowth Area | 70 ± 10                       |                                             |
| 1.0       | Microvessel<br>Outgrowth Area | 95 ± 4                        |                                             |
| Anlotinib | 1.0                           | Blood Vessel Sprout           | Significant Inhibition                      |

Data for **PD-161570** is representative. AnIotinib data is derived from a published study for comparative purposes.[2]

Table 3: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

| Compound  | Dose per embryo<br>(μg) | Parameter<br>Measured | % Reduction in<br>Vessel Density<br>(Mean ± SD) |
|-----------|-------------------------|-----------------------|-------------------------------------------------|
| PD-161570 | 1                       | Neovascularization    | 40 ± 9                                          |
| 5         | Neovascularization      | 75 ± 12               |                                                 |
| 10        | Neovascularization      | 90 ± 5                | -                                               |
| Anlotinib | -                       | Microvessel Density   | Significant Inhibition                          |

Data for **PD-161570** is representative. AnIotinib data is derived from a published study for comparative purposes.[2]

## **Signaling Pathway**

The diagram below illustrates the FGF/FGFR1 signaling pathway in endothelial cells and the point of inhibition by **PD-161570**. Upon binding of FGF, FGFR1 dimerizes and



autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, all key processes in angiogenesis. **PD-161570** acts as an ATP-competitive inhibitor at the kinase domain of FGFR1, blocking its activation and subsequent downstream signaling.



Click to download full resolution via product page

Caption: FGFR1 signaling pathway and inhibition by **PD-161570**.

## Experimental Protocols In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.



#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Growth Medium (EGM-2)
- Basement Membrane Matrix (e.g., Matrigel®)
- PD-161570 (stock solution in DMSO)
- 96-well culture plates
- Calcein AM (for fluorescent visualization, optional)

#### Protocol:

- Plate Coating: Thaw basement membrane matrix on ice. Pipette 50 μL of the matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface is covered.
- Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
- Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest cells using trypsin and resuspend in EGM-2 at a concentration of 2 x 10^5 cells/mL.
- Treatment: Prepare serial dilutions of **PD-161570** in EGM-2. The final DMSO concentration should be below 0.1%. Include a vehicle control (DMSO) and a positive control (e.g., bFGF at 20 ng/mL).
- Cell Seeding: Add 100 μL of the HUVEC suspension to each well containing the solidified matrix.
- Incubation: Gently add 100  $\mu$ L of the prepared **PD-161570** dilutions or controls to the respective wells. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
- Visualization and Quantification:
  - Phase Contrast: Observe and photograph the tube formation using an inverted microscope.



- Fluorescence (Optional): Incubate cells with Calcein AM (2 μg/mL) for 30 minutes at 37°C.
   Wash with PBS and visualize using a fluorescence microscope.
- Quantification: Analyze images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to measure parameters such as total tube length, number of junctions, and number of meshes.



Click to download full resolution via product page

Caption: Workflow for the endothelial tube formation assay.

## **Ex Vivo Aortic Ring Assay**



This ex vivo assay assesses the sprouting of microvessels from a segment of an aorta embedded in a 3D matrix.

#### Materials:

- Thoracic aorta from a rat or mouse
- Serum-free endothelial basal medium (EBM)
- Collagen Type I or Fibrin gel
- PD-161570 (stock solution in DMSO)
- 48-well culture plates
- Surgical instruments (forceps, scissors, scalpel)

#### Protocol:

- Aorta Dissection: Euthanize a rat or mouse according to approved institutional protocols.
   Aseptically dissect the thoracic aorta and place it in a petri dish containing cold, sterile PBS.
- Ring Preparation: Carefully remove the surrounding fibro-adipose tissue. Cut the aorta into 1
  mm thick rings using a sterile scalpel.
- Embedding: Place 150 μL of cold liquid collagen or fibrin gel into each well of a 48-well plate.
   Place one aortic ring in the center of each well. Add another 150 μL of gel on top of the ring.
- Gel Polymerization: Incubate the plate at 37°C for 30 minutes to allow the gel to polymerize.
- Treatment: Prepare serial dilutions of PD-161570 in EBM. Add 500 μL of the appropriate dilution or control medium to each well.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days. Replace the medium with fresh dilutions of PD-161570 every 2-3 days.
- Visualization and Quantification:



- Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
- Capture images at different time points.
- Quantify the angiogenic response by measuring the area of microvessel sprouting or counting the number of sprouts using image analysis software.



Click to download full resolution via product page



Caption: Workflow for the ex vivo aortic ring assay.

## In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. It utilizes the highly vascularized membrane of a developing chick embryo.

#### Materials:

- Fertilized chicken eggs (day 3-4 of incubation)
- PD-161570 (stock solution in DMSO, further diluted in sterile PBS)
- Thermanox® coverslips or sterile filter paper discs
- Egg incubator (37.5°C, 60-70% humidity)
- Sterile surgical tools (forceps, scissors)
- Stereomicroscope

#### Protocol:

- Egg Preparation: Incubate fertilized eggs for 3 days. On day 3, create a small window in the eggshell over the air sac.
- Sample Application: On day 7-8, gently place a sterile Thermanox® coverslip or filter paper disc soaked with the desired concentration of PD-161570 (or vehicle control) onto the CAM, avoiding large blood vessels.
- Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
- Observation and Imaging: After the incubation period, re-open the window and observe the CAM under a stereomicroscope. Capture images of the area around the implant.
- · Quantification:



- Analyze the images to quantify the angiogenic response by counting the number of blood vessel branch points or measuring the vessel density in a defined area around the implant.
- The area of vessel inhibition can also be measured.



Click to download full resolution via product page

Caption: Workflow for the in vivo CAM assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Inskaxh.com [Inskaxh.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Angiogenesis Assays Using PD-161570]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679120#angiogenesis-assay-using-pd-161570]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com